molecular formula C20H23N3O4S B12168224 methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12168224
M. Wt: 401.5 g/mol
InChI Key: WDBCOZYOOSFQCV-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-5-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-5-6-15-13(11-14)7-8-23(15)9-10-26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24)

InChI Key

WDBCOZYOOSFQCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)CCOC)C(=O)OC

Origin of Product

United States

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